molecular formula C18H18N4O3S B3201342 ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate CAS No. 1019103-46-8

ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate

Cat. No. B3201342
CAS RN: 1019103-46-8
M. Wt: 370.4 g/mol
InChI Key: YHFBPKJZPHSDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate” is a complex organic molecule. It is part of a larger family of compounds that have been synthesized for their notable therapeutic importance . These compounds are often linked with amine and ester groups .


Synthesis Analysis

The synthesis of similar compounds involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds were thoroughly characterized using different spectral techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is part of the larger family of click reactions, which are known for their reliability, specificity, and speed .

Scientific Research Applications

Antioxidant Properties

Thiazole derivatives have been investigated for their antioxidant potential. These compounds can scavenge free radicals and protect cells from oxidative damage. While specific studies on the mentioned compound are scarce, its thiazole moiety suggests potential antioxidant activity .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as antitumor agents. While data on our specific compound is lacking, its thiazole structure suggests potential cytotoxic effects . Investigating its impact on cancer cells could be valuable.

properties

IUPAC Name

ethyl 2-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-25-17(24)16(23)20-15-9-12(3)21-22(15)18-19-14(10-26-18)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFBPKJZPHSDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-((3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)amino)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.